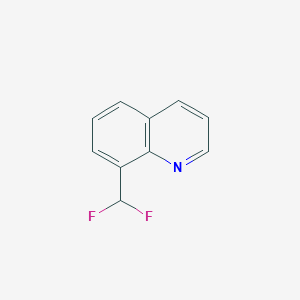

8-(Difluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(difluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKKJAURZHMBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)F)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Difluoromethyl Quinoline and Analogues

Direct Difluoromethylation Strategies for Quinoline (B57606) Scaffolds

Direct C-H difluoromethylation is an atom-economical approach that avoids the pre-functionalization of substrates, offering a more efficient route to target molecules. Research has focused on developing catalytic systems that can selectively activate and functionalize the C-H bonds of the quinoline core.

Transition-Metal-Catalyzed C-H Functionalization

Transition metals such as copper, nickel, and palladium are pivotal in C-H activation chemistry. nih.gov By employing directing groups, typically at the N1 or C8 position of the quinoline, researchers can steer the catalytic process to a specific C-H bond, enabling site-selective functionalization. acs.org For the quinoline scaffold, the use of the nitrogen atom within the ring or an external chelating group can direct catalysts to various positions. nih.gov

Achieving site-selectivity at the C8 position of quinoline is a notable synthetic challenge. The C8 C-H bond is sterically hindered and generally less reactive than the C2 and C4 positions. Methodologies often exploit the use of quinoline N-oxides, where the N-oxide group acts as an effective directing group to facilitate C8 functionalization. acs.orgnih.gov Rhodium and Iridium catalytic systems, for instance, have been successfully used for the direct iodination and amidation at the C8 position of quinoline N-oxides. acs.org Similarly, Rh(III) has been shown to catalyze the C8-allylation of quinoline N-oxides. rsc.org While these methods establish the feasibility of C8-H activation, direct C8-H difluoromethylation remains a less explored area. More commonly, directing groups at the 8-position, such as an amino or amido group, are used to functionalize the C5 or C7 position. nih.govrsc.orgrsc.org

Copper catalysts are attractive due to their low cost and versatile reactivity. In the context of quinoline functionalization, copper-catalyzed reactions have been developed for selective C-H transformations. For instance, a method for the C5-selective C-H trifluoromethylation of 8-aminoquinoline derivatives has been reported, demonstrating copper's ability to mediate fluoromethylation on this scaffold. rsc.org The reaction proceeds with high functional group tolerance under mild conditions. rsc.org

Another relevant study developed a copper-catalyzed method for the selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as a bifunctional reagent. rsc.org The choice between bromination and difluoromethylation was controlled by the copper catalyst's oxidation state and the additives used. A cuprous catalyst combined with a silver additive resulted in C5-difluoromethylation. rsc.org While this methodology targets the C5 position, it underscores the potential of copper catalysis for difluoromethylation of the quinoline core when guided by an 8-position substituent.

Table 1: Copper-Catalyzed C5-Difluoromethylation of an 8-Aminoquinoline Amide Derivative

| Catalyst | Reagent | Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| CuI | Ethyl bromodifluoroacetate | AgOAc | DCE | 100 °C | 85% | rsc.org |

Nickel catalysis provides an effective platform for C-H bond functionalization and cross-coupling reactions. Research has led to the development of a nickel-catalyzed protocol for the regioselective C-H bond difluoroalkylation of 8-aminoquinoline scaffolds. nih.govacs.org This method specifically targets the C5-position, utilizing functionalized difluoromethyl bromides to afford C5-difluoroalkylated quinolines in good to excellent yields. nih.gov

In addition to direct C-H activation, nickel catalysis is highly effective for the difluoromethylation of heteroaryl halides. A general method has been reported for the nickel-catalyzed reductive cross-coupling of chlorodifluoromethane (ClCF2H) with various (hetero)aryl chlorides, including quinoline derivatives. d-nb.infothieme-connect.de This transformation proceeds under mild conditions and demonstrates broad substrate scope, providing a valuable alternative for synthesizing difluoromethylated quinolines when direct C-H functionalization is not feasible. d-nb.info The reaction is proposed to proceed through a difluoromethyl radical pathway. thieme-connect.de

Table 2: Nickel-Catalyzed Difluoromethylation of a Quinoline Chloride

| Substrate | Catalyst System | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloroquinoline | NiCl2 / Ligand | ClCF2H, Zn | DMA | 60 °C | 55% | d-nb.infothieme-connect.de |

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H activation and cross-coupling reactions. acs.orgmdpi.com Palladium catalysts have been shown to mediate C8-selective C-H arylation of quinoline N-oxides, indicating their capacity to be directed to the C8 position. nih.gov

While direct palladium-catalyzed C8-H difluoromethylation is not widely reported, palladium catalysts have proven highly efficient for the difluoromethylation of heteroaryl halides. nih.govescholarship.org A general method allows for the difluoromethylation of a wide array of heteroaryl chlorides, bromides, and iodides, including various quinoline isomers. nih.gov This approach provides a reliable and site-specific method for introducing the difluoromethyl group, provided the corresponding haloquinoline is available. nih.gov The reaction proceeds under mild conditions and tolerates numerous functional groups, making it a valuable tool for medicinal chemists. nih.govescholarship.org

Table 3: Palladium-Catalyzed Difluoromethylation of a Bromoquinoline

| Substrate | Catalyst System | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromoquinoline | Pd(dba)2 / DPEPhos | [(SIPr)Ag(CF2H)] | THF | 80 °C | 90% | nih.gov |

Photocatalytic Difluoromethylation Reactions

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for generating radical intermediates under mild conditions. mdpi.com This approach has been successfully applied to the direct C-H difluoromethylation of various heterocycles. acs.org Photocatalytic methods can generate difluoromethyl radicals from readily available precursors, which then add to the electron-deficient positions of heteroaromatic rings. acs.orgrsc.org

Studies have demonstrated the direct C-H difluoromethylation of heterocycles, including quinolines, using covalent organic frameworks (COFs) as dual-active-center photocatalysts. acs.org With sodium difluoromethanesulfinate (NaSO2CF2H) as the fluorine source and molecular oxygen as the oxidant, this system achieves high yields under visible light irradiation at room temperature. acs.org The mechanism involves the generation of a CF2H radical, which then engages in the C-H functionalization of the heterocycle. acs.org Other photocatalytic systems, often employing iridium or organic dye photosensitizers, have also been developed for the difluoromethylation of various aromatic compounds, showcasing the broad applicability of this strategy. mdpi.com

Table 4: Photocatalytic C-H Difluoromethylation of a Quinoline Derivative

| Substrate | Photocatalyst | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Methylquinolinium iodide | V-COF-AN-BT (COF) | NaSO2CF2H, O2 | DMSO | Visible Light, rt | 91% | acs.org |

Difluorocarbene (CF2) Insertion Chemistry

Difluorocarbene is a highly reactive intermediate that can be used to introduce the CF2 moiety into organic molecules. Its generation and subsequent reaction with a suitable quinoline precursor could potentially lead to the formation of 8-(difluoromethyl)quinoline.

Difluorocarbene can be generated from various precursors, with common methods including the thermal decomposition of sodium chlorodifluoroacetate (ClCF2CO2Na) and the reaction of (bromodifluoromethyl)trimethylsilane (TMSCF2Br) with a fluoride source. Once generated, difluorocarbene can undergo insertion into C-H bonds, although this is generally a challenging transformation to control, or react with organometallic species. A general method has been developed for the construction of quinolines and C2-functionalized quinolines from ortho-alkenyl anilines in the presence of a difluorocarbene precursor. researchgate.net

The direct insertion of difluorocarbene into the C8-H bond of quinoline is not a well-established method. A more plausible approach involves the reaction of difluorocarbene with a pre-functionalized quinoline, such as an organometallic derivative at the 8-position. For instance, a palladium-catalyzed difluorocarbene transfer reaction has been reported, which involves the migratory insertion of difluorocarbene into an Ar-Pd bond to form an ArCF2-Pd species. researchgate.net Applying this to an 8-palladated quinoline could theoretically yield the desired product.

Indirect Synthetic Routes to 8-(Difluoromethyl)quinoline Frameworks

Given the challenges associated with direct C8-difluoromethylation, multi-step synthetic sequences starting from readily available 8-substituted quinolines represent a more practical approach.

Multi-step Chemical Transformations from Precursors

The synthesis of 8-(difluoromethyl)quinoline can be envisioned through the chemical modification of quinolines bearing a suitable functional group at the 8-position, such as an amino or a bromo group.

From 8-Aminoquinoline:

8-Aminoquinoline is a commercially available starting material. rsc.org The conversion of an amino group to a difluoromethyl group is a non-trivial transformation. A potential, though not specifically documented for this substrate, synthetic route could involve a Sandmeyer-type reaction to introduce a different functional group that is more amenable to conversion into a CHF2 group.

From 8-Bromoquinoline:

8-Bromoquinoline is another accessible precursor. nih.govsigmaaldrich.com The bromo group can be transformed into a difluoromethyl group through various methods, often involving organometallic intermediates. A plausible, though not explicitly demonstrated for 8-bromoquinoline, sequence could involve:

Lithium-halogen exchange: Reaction of 8-bromoquinoline with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate 8-lithioquinoline.

Reaction with a difluoromethyl source: Trapping the organolithium intermediate with an electrophilic difluoromethylating agent.

Alternatively, palladium-catalyzed cross-coupling reactions could be employed. For instance, coupling of 8-bromoquinoline with a difluoromethyl-containing organometallic reagent could potentially yield 8-(difluoromethyl)quinoline. The table below outlines the general steps for these proposed indirect synthetic routes.

| Starting Material | Key Transformation Steps | Potential Reagents |

| 8-Aminoquinoline | 1. Diazotization 2. Sandmeyer reaction (e.g., to install -CHO) 3. Conversion of -CHO to -CHF2 | 1. NaNO2, HCl 2. KCN/CuCN (for -CN), then hydrolysis and reduction or direct formylation methods 3. Deoxofluorination (e.g., DAST, Deoxo-Fluor®) |

| 8-Bromoquinoline | 1. Metal-halogen exchange 2. Reaction with a difluoromethyl source | 1. n-BuLi or Mg 2. A source of "CF2H+" or its equivalent |

| 8-Bromoquinoline | Palladium-catalyzed cross-coupling | A difluoromethyl-containing organometallic reagent (e.g., (CF2H)ZnX, (CF2H)SiR3) and a Pd catalyst |

These proposed multi-step routes, while longer, offer a more controlled and currently more feasible pathway to 8-(difluoromethyl)quinoline compared to the direct C-H functionalization methods, for which C8 selectivity remains a significant synthetic challenge. Further research is required to develop and optimize these synthetic strategies.

Functional Group Interconversions on Existing Quinoline Substrates

This approach focuses on modifying the quinoline molecule directly. The first step is the regioselective introduction of a halogen atom at the C8 position, which then serves as a handle for introducing the difluoromethyl group. While direct C-H halogenation of quinoline often favors other positions like C5, specific conditions or the use of 8-substituted precursors can facilitate C8 halogenation. rsc.orgrsc.org An operationally simple, metal-free protocol has been developed for the C5-halogenation of 8-substituted quinolines using N-halosuccinimides (NCS, NBS, NIS) in water. rsc.orgrsc.orgdntb.gov.ua For C8 functionalization, a common strategy involves using a starting material with a directing group at the 8-position, such as 8-hydroxyquinoline, which can be converted to a triflate or halide.

Once the halogen, typically bromine or iodine, is in place at the 8-position, a cross-coupling reaction can be employed to introduce the difluoromethyl group. This transformation is often achieved using a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H) or other difluoromethylating agents, in the presence of a suitable catalyst, commonly based on palladium or copper. While direct C-H difluoromethylation has been explored for quinoline, these methods have primarily targeted the C2, C3, and C4 positions of the pyridine ring, highlighting the challenge and need for pre-functionalization strategies for the C8 position. vjst.vn

Modern synthetic methods include transition metal-catalyzed oxidative annulation reactions to construct the quinoline core. These reactions offer high atom economy and efficiency. One notable example is the Rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules. acs.orgsnnu.edu.cnnih.gov This process involves a cascade of C-H bond activations at the 2- and 3-positions of the pyridine ring to build the fused benzene (B151609) ring of the quinoline system. snnu.edu.cnnih.gov

To apply this methodology for the synthesis of 8-(difluoromethyl)quinoline, a difluoromethyl-substituted pyridine could be used as the starting material. The reaction's selectivity is often dependent on the oxidant used, with Cu(OAc)₂ being a common choice. acs.orgnih.gov This strategy provides a direct route to highly functionalized quinolines. mdpi.comresearchgate.net

Table 1: Comparison of Oxidants in Rh(III)-Catalyzed Oxidative Annulation Data derived from studies on pyridine annulation.

| Oxidant | Product Selectivity | Typical Yield | Reference |

| Cu(OAc)₂ | Annulation Product (Quinoline) | Good to High | acs.org, snnu.edu.cn |

| AgOAc | Annulation Product (Quinoline) | Good | snnu.edu.cn |

| Ag₂O | Other Products | Low (for Quinoline) | snnu.edu.cn |

Advanced and Sustainable Synthetic Approaches

To address the need for more efficient and environmentally friendly chemical processes, microwave-assisted synthesis has emerged as a valuable tool. eurekaselect.com This technique can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. researchgate.net

Many of the traditional methods for quinoline synthesis can be significantly improved with microwave irradiation. The Friedländer synthesis, for example, which often requires high temperatures or strong acids and long reaction times, can be completed in minutes with excellent yields when conducted under microwave conditions. nih.gov A study demonstrated that reacting 2-aminophenylketones with ketones in neat acetic acid under microwave irradiation at 160°C afforded quinoline derivatives in just 5 minutes in high yields. nih.gov This rapid and efficient protocol could be applied to the synthesis of 8-(difluoromethyl)quinoline, provided the necessary fluorinated precursors are stable under these conditions. The application of microwave technology makes these synthetic routes more practical and aligned with the principles of green chemistry. eurekaselect.com

Metal-Free Catalysis in Difluoromethylation

The synthesis of difluoromethylated compounds, including quinoline derivatives, has increasingly moved towards methodologies that avoid transition metals to enhance sustainability and reduce costs. A significant approach in this area is the use of organic photoredox catalysis. researchgate.netnih.gov This technique enables the direct C-H difluoromethylation of heterocycles by obviating the need for pre-functionalized substrates and metal catalysts. researchgate.netnih.gov One such system employs an organic dye, Rose Bengal, as a photocatalyst under visible light irradiation, using oxygen (O₂) as a green oxidant. researchgate.net This method is operationally straightforward and has proven effective for a variety of heterocycles, demonstrating its potential for late-stage functionalization in drug development. researchgate.netnih.gov

Another innovative metal-free strategy involves the use of heterogeneous photocatalysts, such as dual-active-centered covalent organic frameworks (COFs). nih.govacs.org These materials are designed to facilitate the separation of redox processes required for generating difluoromethyl radicals and reducing oxygen. nih.govacs.org By incorporating both electron-donating and electron-accepting units, these COFs show enhanced photocatalytic activity for the direct C-H difluoromethylation of heterocycles using a fluorine source like sodium difluoromethanesulfinate (NaSO₂CF₂H). nih.govacs.org The vinylidene-linked COFs, in particular, offer greater chemical stability suitable for photocatalytic organic transformations. nih.gov

Other metal-free approaches include decarboxylative radical coupling reactions and methods utilizing readily available fluorine sources like ethyl bromodifluoroacetate. rsc.orgrsc.orgnih.gov These reactions proceed under mild conditions and provide access to a range of difluoromethylated products. rsc.org The development of these transition-metal-free methods represents a significant advancement in synthesizing fluorinated quinolines with improved environmental and economic profiles. nih.govnih.gov

Table 1: Examples of Metal-Free Difluoromethylation Conditions for Heterocycles

| Catalyst/System | Difluoromethyl Source | Oxidant | Key Conditions | Applicable To | Reference |

|---|---|---|---|---|---|

| Rose Bengal (Organic Dye) | CF₂HSO₂Na | O₂ (air) | Visible Light (Green LEDs), DMSO, Room Temp. | Quinoxalin-2(1H)-ones, various heterocycles | researchgate.net |

| Covalent Organic Frameworks (V-COF-AN-BT) | NaSO₂CF₂H | O₂ | Visible Light, DMSO, Room Temp. | 1-Methylquinoline, Xanthine, Uracil | nih.govacs.org |

| None (Decarboxylative Coupling) | α,α-difluoroarylacetic acids | (NH₄)₂S₂O₈ | Heat, MeCN/H₂O | Quinoxalin-2(1H)-ones | rsc.org |

| None (N-difluoromethylation) | BrCF₂COOEt | Not Applicable | Heat, Dioxane | Pyridines, 4-pyridones/quinolones | rsc.orgnih.gov |

Aqueous Reaction Conditions and Green Solvents

In alignment with the principles of green chemistry, recent synthetic methodologies for fluorination have emphasized the use of aqueous reaction conditions and environmentally benign solvents. acsgcipr.orgdntb.gov.ua The goal is to minimize the environmental impact and potential safety hazards associated with traditional organic solvents. acsgcipr.org The use of oxygen from the air as a "green oxidant" is a prime example of this shift, avoiding the waste generated by stoichiometric chemical oxidants. researchgate.net

Some difluoromethylation reactions have been successfully performed in aqueous media or solvent mixtures like acetonitrile/water (MeCN/H₂O). researchgate.netacs.org These conditions not only reduce the reliance on volatile organic compounds but can also influence reaction kinetics and selectivity. The development of protocols in aqueous mediums is particularly desirable for pharmaceutical manufacturing, where sustainability is a growing concern. acs.org

Furthermore, solvent-free reaction conditions, such as those achieved through mechanochemistry, represent a significant step forward in green synthesis. researchgate.net Mechanochemical methods, which use mechanical force (e.g., ball milling) to drive reactions, can lead to shorter reaction times and are compatible with a wide range of functional groups, including complex, biologically active molecules. researchgate.net By eliminating bulk solvent use, these techniques drastically reduce waste and simplify product purification. researchgate.net The selection of solvents and reaction media is a critical component of green fluorination, aiming to minimize safety issues and environmental persistence. acsgcipr.org

Table 2: Green Chemistry Approaches in Difluoromethylation

| Green Approach | Example/Method | Advantages | Reference |

|---|---|---|---|

| Green Oxidant | Use of molecular oxygen (O₂) from air | Reduces chemical waste; readily available; safe by-products (e.g., H₂O). | researchgate.netnih.gov |

| Aqueous Media | Reactions performed in water or MeCN/H₂O mixtures. | Reduces use of volatile organic compounds (VOCs); improves safety. | researchgate.netacs.org |

| Solvent-Free Conditions | Mechanochemical synthesis (ball milling). | Eliminates bulk solvent waste; can reduce reaction times; enhances safety. | researchgate.net |

| Sustainable Reagents | Use of non-ozone depleting difluorocarbene sources. | Avoids environmentally harmful reagents. | researchgate.net |

Industrial Synthesis Considerations for Fluorinated Quinolines (general)

The scale-up of synthetic routes for fluorinated quinolines from the laboratory to industrial production introduces several critical considerations related to safety, process control, equipment, and efficiency. mt.comacs.org

Safety and Handling: Fluorinating agents, particularly elemental fluorine (F₂) and hydrofluoric acid (HF), are highly reactive, corrosive, and toxic. mt.compurdue.edu Handling these materials requires specialized equipment, such as ventilated gas cabinets, and stringent safety protocols. acs.orgpurdue.edu Reactions involving F₂ can be violently exothermic and may lead to explosions if not properly controlled. acs.org Therefore, a thorough risk assessment and implementation of robust safety measures, including personal protective equipment and emergency procedures (e.g., having calcium gluconate gel on hand for HF exposure), are paramount. acs.orgpurdue.edu

Process Control and Technology: Due to the often highly energetic nature of fluorination reactions, precise control over reaction parameters like temperature, pressure, and reagent addition is crucial for ensuring safety and selectivity during scale-up. mt.com Continuous flow technology has emerged as a transformative solution for managing hazardous reactions. acs.orgresearchgate.net Flow reactors enhance heat and mass transfer, allowing for better temperature control and minimizing the volume of hazardous materials present at any given moment, which significantly improves process safety. researchgate.net

Materials and Equipment: The corrosive nature of many fluorine-containing reagents necessitates careful selection of construction materials for reactors and piping. acsgcipr.org Materials like nickel alloys, copper, and certain fluoropolymers (e.g., Teflon) are often required to prevent equipment degradation. acs.orgpurdue.edu Glass reactors may be unsuitable due to the corrosive effects of HF, which can be generated during reactions. acsgcipr.org

Sustainability and Raw Materials: On an industrial scale, the source and sustainability of raw materials are important. The primary source of all fluorine reagents is fluorspar (CaF₂), which is considered at medium risk of depletion. acsgcipr.org Green chemistry principles encourage minimizing the use of reagents and selecting solvents that have a lower environmental impact. acsgcipr.org Furthermore, since fluorine is used in a dispersive manner and cannot be recycled, efficient use and exploration of alternative synthetic strategies are encouraged. acsgcipr.org

Table 3: Key Industrial Synthesis Considerations for Fluorination

| Consideration | Challenge | Industrial Solution / Mitigation Strategy | Reference |

|---|---|---|---|

| Safety | Handling of hazardous reagents (F₂, HF); highly exothermic reactions. | Use of specialized gas cabinets, remote-controlled valves, PPE, and first aid measures. | acs.orgpurdue.edu |

| Process Control | Risk of thermal runaway and poor selectivity. | Implementation of continuous flow technology for superior heat/mass transfer and precise parameter control. | acs.orgresearchgate.net |

| Materials & Equipment | Corrosion of standard equipment (e.g., glass) by HF and other reagents. | Use of F₂-compatible materials like nickel alloys, copper, and fluoropolymers. | acsgcipr.orgacs.org |

| Sustainability | Depletion of fluorspar (CaF₂); use of hazardous solvents; waste generation. | Process optimization to minimize reagent use; selection of green solvents; waste minimization protocols. | acsgcipr.org |

Compound Index

Mechanistic Investigations of Difluoromethylation Reactions Involving Quinolines

Elucidation of Radical Pathways in C-H Functionalization

Radical difluoromethylation has emerged as a powerful strategy for the direct C-H functionalization of heterocycles, including quinolines. rsc.orgrsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the electron-deficient quinoline (B57606) ring in a process often referred to as a Minisci-type reaction. rsc.orgrsc.org

A common and user-friendly reagent for generating the •CF₂H radical is zinc bis(difluoromethanesulfinate), often abbreviated as DFMS or Zn(SO₂CF₂H)₂. nih.govenamine.net This bench-stable solid can be activated under mild, open-flask conditions, often using an oxidant like tert-butyl hydroperoxide, to produce the difluoromethyl radical. nih.gov The generated •CF₂H radical is considered to have nucleophilic character, which influences its regioselectivity when reacting with heteroaromatics. nih.govrsc.org

The photocatalytic activation of reagents is another key method for generating difluoromethyl radicals. For instance, N-oxides of quinolines can form complexes with difluoroacetic anhydride. Upon irradiation with visible light, these complexes can generate •CF₂H radicals that subsequently functionalize the heterocycle. rsc.org Similarly, the photocatalytic activation of DFMS provides a radical approach under mild conditions that has been successfully applied to quinolines. rsc.org Mechanistic studies suggest these reactions proceed via the addition of the •CF₂H radical to the C=N bond, followed by the reduction of the resulting aminyl radical to form the final product. rsc.org

For quinoline substrates, radical addition can occur at multiple positions. The functionalization of quinoline N-oxides has been shown to be an effective strategy for achieving N-ortho-selective difluoromethylation, which corresponds to the C8 position. acs.org This selectivity is driven by the directing effect of the N-oxide group. In some cases, mixtures of isomers are obtained; for example, radical perfluoroalkylation of quinoline can result in a mixture of C6 and C8-substituted products. nih.gov

Detailed Analysis of Transition Metal Catalysis Mechanisms

Transition metal catalysis provides a versatile and highly regioselective method for the C-H functionalization of quinolines. nih.govrsc.org Metals such as palladium (Pd), nickel (Ni), copper (Cu), rhodium (Rh), and iridium (Ir) have been employed, each operating through distinct, metal-dependent mechanisms. nih.gov The general catalytic cycle often involves the coordination of the metal to the quinoline's nitrogen atom, followed by a C-H activation step to form an organometallic intermediate. nih.gov

Achieving functionalization at the C8 position of the quinoline ring is of significant interest but challenging. acs.org A highly effective strategy involves the use of quinoline N-oxides. The N-oxide moiety acts as an internal directing group, coordinating to the metal center and facilitating the formation of a stable five-membered metallacyclic intermediate at the C8 position. acs.org This intermediate can then react with a difluoromethylating agent, followed by the reduction of the N-oxide to yield the C8-functionalized quinoline. acs.org

Nickel-catalyzed reactions have proven particularly effective for difluoromethylation. rsc.orgd-nb.info A proposed mechanism for the nickel-catalyzed difluoromethylation of aryl chlorides, which is applicable to chloroquinolines, begins with the reduction of a Ni(II) catalyst to Ni(0) by a stoichiometric reductant like zinc powder. rsc.org The active Ni(0) species then undergoes oxidative addition with the aryl chloride. The resulting arylnickel(II) complex reacts with an in-situ generated •CF₂H radical to form an Ar[Ni(III)]CF₂H intermediate, which then undergoes reductive elimination to furnish the final difluoromethylated product. rsc.org

Below is a table summarizing various catalytic systems used in the functionalization of quinolines.

| Catalyst/Metal | Reagent(s) | Position(s) Functionalized | Mechanistic Feature |

| Palladium (Pd) | Arylboronic acids | C2, C8 | C-H activation, often directed by N-oxide for C8 selectivity. acs.org |

| Nickel (Ni) | Aryl chlorides, ClCF₂H, Zn | Various | Involves Ni(0)/Ni(II)/Ni(III) catalytic cycles; radical involvement. rsc.orgd-nb.info |

| Copper (Cu) | TMSCF₂H | C2, C8 | Can involve dual catalyst systems (e.g., Pd/Ag) or Cu-only systems. cas.cn |

| Rhodium (Rh) | Alkenes/Alkynes | C3 | Involves rhodacycle intermediates. nih.gov |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of key intermediates. In the context of quinoline difluoromethylation, several transient species have been proposed and, in some cases, isolated.

In certain difluoromethylation reactions, the initial step involves the nucleophilic attack of the quinoline nitrogen atom on the difluoromethylating agent. This leads to the formation of an N-difluoromethylquinolinium salt as a key intermediate. chemrxiv.orgrsc.orgacs.org For example, when using bromo(difluoro)acetic acid or ethyl bromodifluoroacetate, the reaction proceeds through nucleophilic substitution at the nitrogen, followed by decarboxylation, to generate the N-difluoromethylated cation. chemrxiv.orgrsc.orgacs.org This intermediate has been identified through mechanistic investigations as pivotal in dearomative difluoromethylation processes. chemrxiv.orgacs.org The formation of this activated heteroarenium salt increases the acidity of other protons in the molecule, enabling subsequent transformations. acs.org In one study, the intermediate N-(ethoxycarbonyl-difluoromethyl) quinolinium bromide was isolated and fully characterized by NMR spectroscopy and mass spectrometry. rsc.org

Organocopper reagents, including cuprates, are widely used in organic synthesis as soft nucleophiles. wikipedia.org In the context of quinoline functionalization, organocopper(III) intermediates have been proposed in various cross-coupling reactions. researchgate.net Although less commonly isolated than other intermediates, their involvement is supported by mechanistic studies and computational calculations. researchgate.net The general pathway in a copper-catalyzed cross-coupling reaction can involve the oxidative addition of a reagent to a Cu(I) center to form a high-valent Cu(III) species. researchgate.net This organocopper(III) complex then undergoes reductive elimination to form the new carbon-carbon or carbon-heteroatom bond. researchgate.netwikipedia.org While direct isolation of a cuprate (B13416276) complex specifically in the formation of 8-(difluoromethyl)quinoline is not widely reported, their role is inferred from similar, well-studied transformations where they act as crucial intermediates in delivering nucleophilic groups to aromatic systems. cas.cnwikipedia.org

Origins of Regioselectivity and Chemoselectivity in Difluoromethylation

Controlling the position (regioselectivity) and the specific functional group that reacts (chemoselectivity) is a central challenge in the synthesis of substituted quinolines. acs.orgresearchgate.net The inherent electronic properties of the quinoline ring typically favor reactions at the C2 and C4 positions. researchgate.netacs.org Therefore, achieving functionalization at other sites, such as C8, requires specific strategies.

The most effective method for directing functionalization to the C8 position is the use of a directing group. As discussed previously, the nitrogen atom of the quinoline ring can direct transition metals to the C2 position, while the oxygen atom of a quinoline N-oxide directs the catalyst to the C8 position. acs.orgresearchgate.net This approach circumvents the natural reactivity of the heterocycle, enabling the formation of a five-membered metallacycle that locks the reaction into the desired regiochemical outcome. acs.org

In radical reactions, regioselectivity is governed by the electronic character of both the radical and the substrate. nih.govresearchgate.net The nucleophilic •CF₂H radical preferentially attacks electron-deficient positions of the protonated quinoline ring. nih.govrsc.org The precise outcome can be sensitive to reaction conditions, and sometimes mixtures of isomers are formed. nih.gov

Chemoselectivity becomes critical when the substrate contains multiple reactive sites, such as in quinolinone structures, which possess both nitrogen and oxygen atoms that can be functionalized. Studies using bromotrimethylsilyl-difluoromethane (TMSCF₂Br) have shown that selectivity can be controlled by modifying reaction conditions. acs.orgnih.gov For instance, N-difluoromethylation is often favored by using a stronger base in a polar aprotic solvent at elevated temperatures, whereas O-difluoromethylation can be achieved using a weaker base in a less polar solvent at room temperature. acs.orgnih.gov This tunability allows for the selective synthesis of either N- or O-difluoromethylated quinolinones. acs.org

The table below illustrates how reaction conditions can influence selectivity in the difluoromethylation of quinolinones.

| Target Product | Reagent | Base | Solvent | Temperature | Outcome |

| N-difluoromethyl quinolinone | TMSCF₂Br | Strong Base (e.g., NaH) | DMF | 80 °C | Selective N-alkylation. acs.orgnih.gov |

| O-difluoromethyl quinoline | TMSCF₂Br | Weak Base (e.g., K₂CO₃) | Acetonitrile | Room Temp | Selective O-alkylation. acs.orgnih.gov |

Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for investigating the mechanisms of complex organic reactions. researchgate.netacs.org It provides insights into reaction pathways, transition state energies, and the stability of intermediates that are often difficult or impossible to obtain through experimental means alone.

In the study of quinoline functionalization, DFT calculations have been used to:

Elucidate Reaction Pathways: Computational studies have helped to map out the energy profiles of proposed catalytic cycles. For example, in copper-catalyzed trifluoromethylation, DFT calculations supported a mechanism involving a high-valent Cu(III) intermediate that undergoes reductive elimination. researchgate.net

Analyze Transition States: By calculating the activation energies of different possible pathways, researchers can predict the most likely mechanism. For the C-H fluorination of quinolines, a concerted mechanism involving fluoride-coupled electron transfer was proposed based on computational analysis, which showed it to be more energetically favorable than a stepwise process. acs.org

Understand Selectivity: Computational models can explain the origins of regioselectivity. By comparing the energies of transition states leading to different positional isomers (e.g., C8 vs. C5), researchers can rationalize why one product is formed preferentially.

Predict Properties of Intermediates: The geometries and electronic structures of transient species, such as metallacyclic intermediates or radical adducts, can be modeled to understand their stability and subsequent reactivity. nih.govresearchgate.net

These computational insights complement experimental observations, providing a more complete and detailed picture of the reaction mechanism, which is essential for the rational design of new and improved synthetic methods for compounds like 8-(difluoromethyl)quinoline.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, provide profound insights into the mechanisms of difluoromethylation reactions involving quinolines. chemrxiv.orgnih.govmdpi.com These computational studies allow for the exploration of potential reaction pathways, the characterization of intermediates and transition states, and the rationalization of experimentally observed regioselectivity. chemrxiv.orgacs.org

In the context of radical-mediated C-H difluoromethylation of quinolines, DFT calculations have been employed to understand the factors governing the position of attack by the difluoromethyl radical (•CF2H). chemrxiv.org The regioselectivity is a complex interplay of electronic and steric factors. For instance, analysis of the electronic properties of the quinoline ring, such as atomic charges and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most favorable sites for nucleophilic radical addition. chemrxiv.org

Computational studies have revealed that for N-aminopyridinium salts, which are related to quinoline systems, the C4 position is often favored for difluoromethylation over the C6 position. chemrxiv.org This preference is attributed to a combination of factors, including the distribution of the LUMO coefficients and the stability of the resulting radical adduct intermediates. chemrxiv.org While specific DFT studies focusing exclusively on the C8-difluoromethylation of quinoline are not extensively available in the reviewed literature, the principles derived from studies on other positions can be extrapolated. The electronic nature of the C8 position, influenced by the nitrogen atom and the fused benzene (B151609) ring, would be a critical determinant of its reactivity towards the •CF2H radical.

A general mechanistic pathway for the photocatalytic difluoromethylation of heterocycles, which can be applied to quinolines, involves the following key steps elucidated by computational modeling:

Generation of the Difluoromethyl Radical: A photocatalyst, upon irradiation, initiates the formation of the •CF2H radical from a suitable precursor, such as sodium difluoromethanesulfinate (HCF2SO2Na) or (difluoromethyl)triphenylphosphonium bromide. acs.org

Radical Addition: The nucleophilic •CF2H radical adds to an electron-deficient position on the quinoline ring. DFT calculations can model the energy profiles of addition at different positions (e.g., C2, C4, C8) to predict the most likely site of reaction.

Rearomatization: The resulting radical adduct undergoes an oxidation and deprotonation sequence to restore the aromaticity of the quinoline ring, yielding the difluoromethylated product.

The table below presents representative data from DFT calculations on related systems, illustrating how computational methods are used to analyze reaction intermediates and predict regioselectivity.

Table 1: Representative DFT Calculation Data for Radical Addition to a Pyridinium Salt Model

| Parameter | C4 Position | C6 Position | Reference |

|---|---|---|---|

| LUMO Coefficient | Higher Value | Lower Value | chemrxiv.org |

| Calculated Atomic Charge | Less Positive | More Positive | chemrxiv.org |

| Relative Energy of Radical Adduct | More Stable | Less Stable | chemrxiv.org |

Note: This data is illustrative and based on a model system related to quinoline. Specific values for 8-(Difluoromethyl)quinoline would require dedicated computational studies.

Transition State Analysis and Determination of Activation Barriers

A critical aspect of mechanistic investigations is the analysis of transition states and the determination of activation barriers (activation energies). acs.orguliege.be These computational analyses provide quantitative information about the kinetics of a reaction, helping to identify the rate-determining step and to understand why a particular reaction pathway is favored over another. uliege.be

For the difluoromethylation of quinolines, transition state calculations can be performed for the addition of the •CF2H radical to various positions on the quinoline ring. The calculated activation barrier for each potential pathway corresponds to the energy required to reach the transition state. The pathway with the lowest activation barrier is expected to be the dominant one under kinetic control.

In a study on the light-driven C-H fluoroalkylation of pyridines and quinolines, distortion-interaction analysis, a tool derived from DFT, was used to dissect the activation barriers. chemrxiv.org This analysis separates the energy of the transition state into two components: the distortion energy (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the interaction between the distorted reactants in the transition state). Such analyses have shown that for certain N-substituted systems, the lower activation barrier for C4 functionalization compared to C6 is primarily due to lower distortion energies. chemrxiv.org

A hypothetical transition state analysis for the radical difluoromethylation of quinoline would involve locating the transition state structures for the addition of the •CF2H radical to positions such as C2, C4, and C8. The relative activation barriers would then provide a theoretical prediction of the regioselectivity.

The following interactive table provides a conceptual representation of how activation barriers determined from transition state analysis can be used to predict reaction outcomes.

Table 2: Conceptual Activation Barriers for •CF2H Addition to Quinoline

| Reaction Step | Pathway | Calculated Activation Barrier (kcal/mol) | Predicted Outcome | Reference Principle |

|---|---|---|---|---|

| Radical Addition | Addition to C2 | Higher Barrier | Minor Product | uliege.be |

| Addition to C4 | Lower Barrier | Major Product | chemrxiv.orguliege.be | |

| Addition to C8 | Intermediate Barrier | Potential Product | uliege.beresearchgate.net |

Note: The activation barriers presented are conceptual and for illustrative purposes. Actual values would depend on the specific reaction conditions and computational model.

Spectroscopic Characterization and Structural Analysis for Research Purposes

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of the precise chemical structure of 8-(Difluoromethyl)quinoline relies on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of their chemical bonds and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 8-(Difluoromethyl)quinoline, ¹H, ¹³C, and ¹⁹F NMR each offer critical pieces of the structural puzzle.

¹H NMR: The proton NMR spectrum of 8-(Difluoromethyl)quinoline is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the single proton of the difluoromethyl group. The chemical shift of the CHF₂ proton would likely appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons would show a complex splitting pattern characteristic of a substituted quinoline ring system.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon environment within the molecule. The carbon of the difluoromethyl group is anticipated to appear as a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms. The carbon atoms of the quinoline ring will display signals in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the difluoromethyl substituent. For a related compound, 8-fluoro-2,3-dimethylquinoline, the carbon attached to the fluorine atom (C-8) shows a resonance at 157.74 ppm with a large one-bond C-F coupling constant of 255.8 Hz nih.gov.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range nih.gov. For 8-(Difluoromethyl)quinoline, the ¹⁹F NMR spectrum would be expected to show a doublet, arising from the coupling of the two equivalent fluorine atoms with the single proton of the difluoromethyl group. The chemical shift of the difluoromethyl group would provide insight into its electronic environment. For comparison, the trifluoromethyl group in related quinoline derivatives typically appears as a singlet in the ¹⁹F NMR spectrum around -61.70 ppm beilstein-archives.org.

Table 1: Predicted NMR Data for 8-(Difluoromethyl)quinoline This table is based on theoretical predictions and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

|---|---|---|---|

| ¹H (CHF₂) | 6.5 - 7.5 | Triplet (t) | JHF ≈ 50-60 |

| ¹³C (CHF₂) | 110 - 120 | Triplet (t) | JCF ≈ 230-250 |

| ¹⁹F (CHF₂) | -110 to -130 | Doublet (d) | JFH ≈ 50-60 |

| Aromatic ¹H | 7.0 - 8.5 | Multiplets (m) | - |

| Aromatic ¹³C | 115 - 150 | Singlets (s) / Doublets (d) | - |

Infrared (IR) Spectroscopy: The IR spectrum of 8-(Difluoromethyl)quinoline is expected to display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ scialert.netmdpi.com. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1650–1450 cm⁻¹ range researchgate.net. The C-F stretching vibrations of the difluoromethyl group are strong and are expected in the 1150-1000 cm⁻¹ region. For the analogous compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a C-F stretching vibration is observed at 1117 cm⁻¹ in the FT-IR spectrum dergipark.org.tr.

Raman Spectrometry: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the quinoline moiety are expected to produce strong signals in the Raman spectrum. For quinoline-7-carboxaldehyde, FT-Raman spectra have been recorded and analyzed in detail nih.gov. The symmetric stretching of the aromatic rings often gives rise to intense Raman bands.

Table 2: Predicted Vibrational Frequencies for 8-(Difluoromethyl)quinoline This table is based on theoretical predictions and data from analogous compounds.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| C=C / C=N Ring Stretch | 1650 - 1450 | 1650 - 1450 | Strong-Medium |

| C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 | Medium |

| C-F Stretch | 1150 - 1000 | 1150 - 1000 | Strong |

| C-H Out-of-plane Bend | 900 - 650 | 900 - 650 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of quinoline derivatives typically exhibits multiple bands in the UV-Vis region corresponding to π → π* and n → π* transitions. For a series of quinoline derivatives, absorption spectra showed electronic transitions in the 250–500 nm region beilstein-archives.orgbeilstein-journals.org. The transitions in the ultraviolet range are generally attributed to π → π* transitions of the heterocyclic ring, while transitions above 350 nm can be attributed to n → π* transitions involving the imine moiety beilstein-journals.org. The specific absorption and emission maxima of 8-(Difluoromethyl)quinoline would be influenced by the electronic effects of the difluoromethyl substituent on the quinoline chromophore.

Table 3: Predicted Electronic Spectroscopy Data for 8-(Difluoromethyl)quinoline This table is based on theoretical predictions and data from analogous compounds.

| Parameter | Predicted Wavelength Range (nm) | Transition Type |

|---|---|---|

| Absorption (λmax) | 250 - 400 | π → π* and n → π* |

| Emission (λem) | 400 - 550 | Fluorescence |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 8-(Difluoromethyl)quinoline, allowing for the confirmation of its molecular formula. Gas chromatography-mass spectrometry (GC-MS) could be used to separate the compound from a mixture and obtain its mass spectrum, which would show the molecular ion peak and characteristic fragmentation patterns. The fragmentation would likely involve the loss of the difluoromethyl group or cleavage of the quinoline ring.

X-ray Crystallography for Precise Solid-State Structure Determination

Theoretical Predictions of Spectroscopic Parameters

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict spectroscopic parameters. Density Functional Theory (DFT) calculations are commonly used to compute optimized molecular geometries, vibrational frequencies, and NMR chemical shifts for quinoline derivatives mdpi.comnih.govresearchgate.net. These theoretical predictions, when correlated with experimental data from analogous compounds, can provide a high degree of confidence in the structural assignment of 8-(Difluoromethyl)quinoline. For example, DFT calculations have been successfully used to assign the vibrational spectra of isoquinoline and 8-hydroxyquinoline nih.gov. Similarly, theoretical calculations have been employed to predict ¹⁹F NMR chemical shifts in complex biological systems nih.gov.

DFT-Computed Vibrational Frequencies and Chemical Shifts

Specific DFT-computed data for the vibrational frequencies and NMR chemical shifts of 8-(Difluoromethyl)quinoline are not available in the reviewed literature.

Prediction of Electronic Absorption and Emission Characteristics

Specific predictions for the electronic absorption and emission characteristics of 8-(Difluoromethyl)quinoline derived from computational studies are not available in the reviewed literature.

Computational and Theoretical Chemistry of 8 Difluoromethyl Quinoline

Electronic Structure and Molecular Orbital Theory Investigations

Molecular Orbital (MO) theory offers a sophisticated description of electron distribution in molecules, moving beyond simple Lewis structures to explain phenomena like delocalization and electronic transitions. rjptonline.org For aromatic systems like quinoline (B57606), understanding the arrangement and energies of molecular orbitals is key to predicting their behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. rjptonline.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. rjptonline.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. uantwerpen.be

In a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ), a structurally similar compound, Density Functional Theory (DFT) calculations were used to determine its electronic properties. The HOMO and LUMO distributions for AMTQ were visualized, providing insight into the regions of the molecule involved in electron donation and acceptance. researchgate.net It has been noted in related heterocyclic systems that the incorporation of a trifluoromethyl (CF3) group can increase the HOMO/LUMO values and the ionization potential. nih.goviucr.org

The energy gap is a key factor in determining chemical reactivity. uantwerpen.be For various quinoline derivatives, this gap has been calculated to understand their stability and potential as lead compounds for drug development. uantwerpen.be

Table 1: Frontier Molecular Orbital Energies and Gaps for Selected Quinoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 8-hydroy-2-methyl quinoline | -8.475 | -5.218 | 3.257 |

Note: Data extracted from a study on potential anti-malarial quinoline derivatives, calculated using DFT. The values illustrate how substitutions on the quinoline ring alter the electronic properties. uantwerpen.be

An Electrostatic Surface Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. rjptonline.org The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack. uantwerpen.be

For quinoline derivatives, MEP analysis helps identify the electron-rich and electron-deficient centers. In studies of potential anti-malarial quinoline compounds, MEP surfaces revealed that negative potential regions are often located over the nitrogen atom and any oxygen atoms present, indicating these as likely sites for electrophilic interaction. uantwerpen.be In the case of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, MEP analysis was also performed to understand its reactive sites. researchgate.net The electron-withdrawing nature of the difluoromethyl group at the 8-position is expected to influence the charge distribution across the entire quinoline ring system.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization and its contribution to molecular stability. nih.gov These interactions, known as hyperconjugative interactions, are crucial in understanding the stability of substituted aromatic systems. nih.govresearchgate.net

NBO analysis on various quinoline derivatives has been used to investigate intramolecular hydrogen bonding and charge transfer. nih.gov The stabilization energy (E(2)) associated with the interaction between a donor NBO (i) and an acceptor NBO (j) is a measure of the intensity of the interaction. Larger E(2) values indicate a more significant delocalization and a greater stabilization of the molecule. dergipark.org.tr For quinoline systems, NBO analysis can elucidate the delocalization of π-electrons across the fused rings and the electronic effects of substituents like the difluoromethyl group.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These global reactivity indices provide a framework for comparing the chemical behavior of different compounds. uantwerpen.bersc.org

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η).

These descriptors have been calculated for various quinoline derivatives to assess their reactivity and stability. uantwerpen.bersc.org For instance, the chemical hardness and electrophilicity of potential anti-malarial quinoline derivatives were calculated to be 1.628 eV and 14.398 eV for one derivative, and 1.157 eV and 16.553 eV for another, indicating differences in their stability and electrophilic nature. uantwerpen.be

Table 2: Calculated Quantum Chemical Descriptors for Quinoline Derivatives

| Parameter | 8-hydroy-2-methyl quinoline | 5,7-dichloro-8-hydroy-2-methyl quinoline |

|---|---|---|

| Ionization Potential (I) eV | 8.475 | 7.346 |

| Electron Affinity (A) eV | 5.218 | 5.032 |

| Chemical Hardness (η) eV | 1.628 | 1.157 |

Note: Data derived from a DFT study on quinoline derivatives. uantwerpen.be

Thermodynamic Properties and Conformational Analysis

Computational chemistry allows for the calculation of key thermodynamic properties, such as the standard molar enthalpies of formation, standard molar entropies, and Gibbs free energies of formation. acs.org These calculations are vital for understanding the stability and feasibility of chemical reactions.

Experimental and computational studies on related molecules like 2-methylquinoline and 8-methylquinoline have provided detailed thermodynamic data. acs.org For 8-methylquinoline, properties such as heat capacity, enthalpy of formation, and vapor pressure have been determined. acs.org Such data provides a baseline for understanding how substituents affect the thermodynamic properties of the quinoline core.

Conformational analysis, another important aspect of theoretical chemistry, investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like 8-(difluoromethyl)quinoline, this would involve analyzing the rotation of the CHF2 group relative to the quinoline plane. DFT calculations can determine the most stable conformer and the energy barriers for rotation, which can be crucial for its interaction with biological targets. mdpi.com

Prediction of Molecular Properties for Design and Discovery

The ultimate goal of many computational studies is to predict molecular properties to guide the design and discovery of new molecules, particularly in the field of drug development. nih.govmdpi.com By establishing a Quantitative Structure-Activity Relationship (QSAR), researchers can correlate computed molecular descriptors with biological activity. nih.gov

For the quinoline scaffold, computational modeling has been extensively used to design novel anti-cancer, anti-malarial, and antibacterial agents. uantwerpen.beresearchgate.net Docking studies, which predict the binding orientation of a molecule to a biological target, combined with the analysis of electronic properties (HOMO-LUMO, ESP), help in identifying promising candidates. mdpi.com For example, molecular docking studies have been used to assess the potential of quinoline derivatives to act as telomerase inhibitors or to bind with dehydrogenase inhibitors for anti-malarial activity. uantwerpen.benih.gov The insights gained from the computational analysis of 8-(difluoromethyl)quinoline and its analogues are therefore crucial for its potential development in medicinal chemistry.

Due to the highly specific nature of the chemical compound “8-(Difluoromethyl)quinoline,” publicly available research dedicated solely to its non-linear optical (NLO) properties is not available at this time. Computational and theoretical chemistry studies, which would provide the detailed research findings and data tables required for the specified article structure, have not been published or indexed in widely accessible scientific databases.

Extensive searches for scholarly articles focusing on the NLO characteristics, hyperpolarizability, electric dipole moments, and other quantum chemical parameters of 8-(Difluoromethyl)quinoline did not yield any specific results. While research exists on the NLO properties of the broader quinoline class of compounds, the strict requirement to focus exclusively on "8-(Difluoromethyl)quinoline" prevents the inclusion of data from related but distinct molecules.

Therefore, it is not possible to generate the requested article section with the specified content and data tables while adhering to the user's explicit instructions and quality standards. Further research in the field of computational and theoretical chemistry may address the NLO properties of this specific compound in the future.

Potential Research Applications Non Prohibited

Role as Versatile Synthetic Intermediates in Organic Synthesis

The quinoline (B57606) ring system is a well-established "privileged structure" in chemistry, frequently appearing in functional molecules. vjst.vn The addition of a difluoromethyl group enhances its utility, transforming it into a powerful building block for creating novel and complex chemical entities. The introduction of fluoroalkyl groups into organic molecules is a significant area of interest in synthetic, medical, and material science due to the unique properties conferred by fluorine. acs.org

8-(Difluoromethyl)quinoline serves as an ideal starting point for the synthesis of more elaborate fluorinated molecules. The presence of the CHF₂ group significantly alters the electronic nature of the quinoline core, influencing its reactivity in subsequent chemical transformations. mdpi.com Synthetic chemists can leverage the existing quinoline structure to build upon, using established methods to add further complexity while retaining the beneficial properties of the difluoromethyl moiety. After the introduction of fluorine atoms, the physical and chemical properties of organic compounds, such as lipophilicity and metabolic stability, can change significantly. mdpi.com This makes fluorinated quinoline analogs valuable precursors in the development of new compounds where fine-tuning these properties is critical. mdpi.comacs.org

The unique properties imparted by the difluoromethyl group make 8-(difluoromethyl)quinoline a desirable component in the design of advanced organic molecules. The CHF₂ group can act as a lipophilic hydrogen bond donor, a feature that is highly sought after in molecular design. Its inclusion can improve crucial parameters like metabolic stability and binding affinity in larger, more complex structures. acs.orgresearchgate.net The quinoline scaffold itself is readily accessible and its chemical versatility allows for straightforward modifications, making it an adaptable platform for designing a wide array of functional molecules. nih.gov

Applications in Advanced Materials Science

The intrinsic electronic and photophysical properties of the quinoline ring system make it a prime candidate for use in advanced materials. mdpi.com The introduction of a difluoromethyl group at the 8-position provides a powerful tool for modulating these properties, opening up new avenues for the development of high-performance organic materials.

Quinoline-based compounds are well-regarded for their applications in optoelectronics, possessing high thermal and chemical stability along with excellent electron-transporting capabilities. mdpi.com These characteristics are highly desirable for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.com Quinoline derivatives can function as electron acceptors, which is a crucial role in the electron transportation process within these devices. mdpi.com The strategic placement of substituents, such as a difluoromethyl group, can fine-tune the frontier molecular orbital (HOMO-LUMO) energy levels, directly impacting the emission color, efficiency, and stability of OLED devices. researchgate.net

| Property | Enhancement Due to Fluorination | Underlying Cause |

|---|---|---|

| Chemical Resistance | Superior resistance to acids, bases, and solvents | High energy and stability of the C-F bond |

| Thermal Stability | Increased resistance to heat degradation | Strong C-F bonds are difficult to break thermally |

| Weather Resistance | Excellent stability against UV radiation and environmental exposure | Inertness of the fluorinated surface |

| Low Surface Energy | Provides water and oil repellency (hydrophobicity and oleophobicity) | Weak intermolecular forces of fluorinated surfaces |

| Low Friction Coefficient | Creates non-stick, lubricious surfaces | Poor intermolecular adhesion |

The difluoromethyl group acts as a potent electronic modulator. Due to the high electronegativity of fluorine, the CHF₂ group is strongly electron-withdrawing. Attaching this group to the quinoline ring system significantly influences its electronic structure and, consequently, its optical and electronic properties. nih.gov This modulation is key for creating functional materials with tailored characteristics. For instance, in the context of fluorescent materials, such modifications can alter the absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov In materials designed for electronic applications, the electron-withdrawing nature of the difluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is beneficial for creating efficient electron-transporting or emissive materials in devices like OLEDs. researchgate.net

Advanced Applications in Analytical Chemistry

The quinoline scaffold is a cornerstone in the design of advanced analytical tools due to its inherent photophysical properties and ability to coordinate with metal ions. nih.govnih.gov The introduction of specific functional groups, such as the difluoromethyl group at the 8-position, can modulate the electronic and steric characteristics of the quinoline ring. This tuning is critical for developing highly selective and sensitive analytical reagents. While extensive research has been conducted on various quinoline derivatives, the specific applications of 8-(Difluoromethyl)quinoline are an emerging area of interest. researchgate.netdoaj.org

Reagents for Selective Metal Ion Detection

Quinoline and its derivatives are widely employed as ligands for the detection of a variety of metal ions. nih.gov The nitrogen atom in the quinoline ring and a substituent at the 8-position can form a stable five-membered chelate ring with metal ions, which is a fundamental principle behind their use as analytical reagents. mdpi.comnih.gov This chelation event can lead to observable changes in the solution, such as a color change (colorimetric sensor) or an alteration in fluorescence (fluorescent sensor), allowing for the qualitative and quantitative detection of the target ion. researchgate.netnih.gov

Research into various functionalized quinolines has demonstrated their capacity for high selectivity. For example, specific derivatives have been designed to act as "on-off" fluorescent sensors for Fe³⁺ and Pb²⁺, while others show a "turn-on" response for Zn²⁺. nih.govresearchgate.netnih.govrsc.org While direct studies detailing 8-(Difluoromethyl)quinoline as a selective metal ion reagent are not extensively documented, the known principles of coordination chemistry suggest its potential for creating highly specialized sensors.

Development of Fluorescent Probes for Chemical and Material Systems

The rigid, aromatic structure of the quinoline ring system makes it an excellent fluorophore, forming the core of many fluorescent probes. researchgate.net These probes are instrumental in bio-imaging and materials science. nih.govresearchgate.net The development of novel probes often involves chemical modification of the quinoline scaffold to tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. nih.gov

The incorporation of fluorine-containing groups, such as difluoromethyl, is a common strategy in the design of advanced fluorescent materials. researchgate.net The strong electron-withdrawing nature of the -CHF₂ group can create a "push-pull" system within the molecule if an electron-donating group is also present. This can facilitate an intramolecular charge transfer (ICT) process upon photoexcitation, which is a mechanism often exploited in fluorescent probes that are sensitive to solvent polarity or specific analytes. nih.gov

For example, studies on other 8-substituted amino-quinolines have shown that their fluorescence properties can be highly sensitive to the polarity of the solvent (solvatochromism). nih.govresearchgate.net These molecules may exhibit high quantum yields in non-polar environments and be almost non-fluorescent in polar solvents. This behavior is valuable for applications such as imaging lipid droplets within cells. nih.govresearchgate.net The introduction of an 8-(Difluoromethyl) group could similarly be used to fine-tune the ICT characteristics of a probe, potentially enhancing its sensitivity and selectivity for specific targets in complex chemical or biological systems. While research has highlighted the fluorescent properties of various trifluoromethyl- and fluoro-substituted quinolines, the specific photophysical characteristics and applications of 8-(Difluoromethyl)quinoline as a fluorescent probe remain a specialized area for further investigation. researchgate.net

Q & A

Q. What strategies improve synthetic yields of 8-(difluoromethyl)quinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.